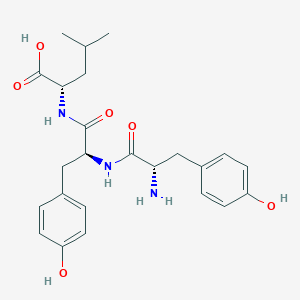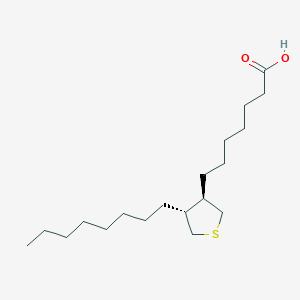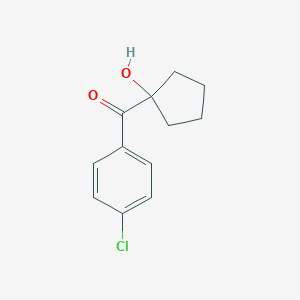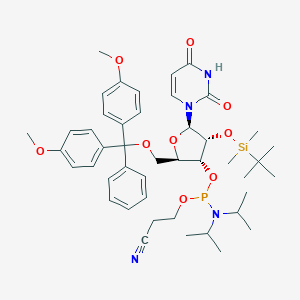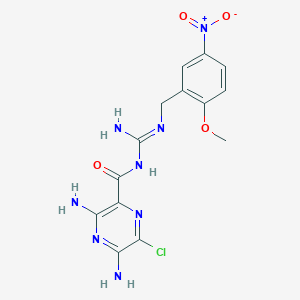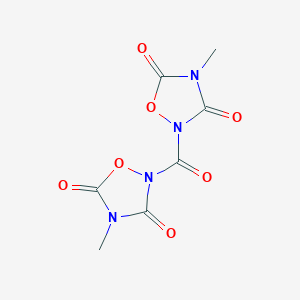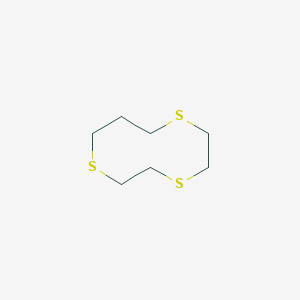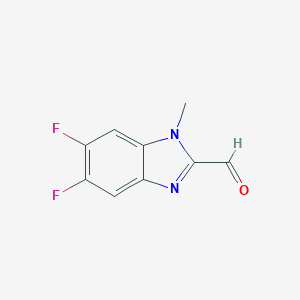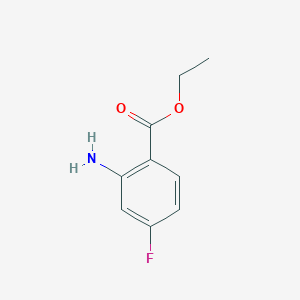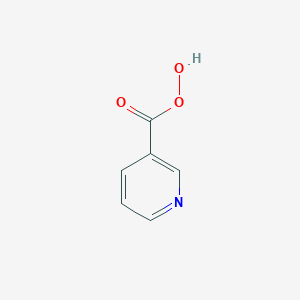
Pyridine-3-carboperoxoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-3-carboperoxoic acid, also known as PCCA or peroxycarboxylic acid, is a powerful oxidizing agent that has found widespread applications in scientific research. This compound is a member of the peroxycarboxylic acid family, which includes other important oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA) and peroxyacetic acid (PAA). PCCA is unique in that it is both a peracid and a perester, making it an extremely versatile reagent for a wide variety of chemical reactions.
作用機序
The mechanism of action of Pyridine-3-carboperoxoic acid is based on its ability to act as a source of active oxygen species. When Pyridine-3-carboperoxoic acid is added to a reaction mixture, it reacts with the target molecule to form an intermediate complex. This complex then undergoes a series of reactions, which ultimately lead to the formation of the desired product. The exact mechanism of these reactions depends on the specific target molecule and the reaction conditions.
生化学的および生理学的効果
While Pyridine-3-carboperoxoic acid is primarily used as a chemical reagent, it has also been investigated for its potential biological activity. Pyridine-3-carboperoxoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. However, more research is needed to fully understand the biochemical and physiological effects of Pyridine-3-carboperoxoic acid.
実験室実験の利点と制限
One of the main advantages of Pyridine-3-carboperoxoic acid is its high reactivity and selectivity. It can be used to selectively oxidize specific functional groups in complex molecules, making it a valuable tool for synthetic chemists. However, Pyridine-3-carboperoxoic acid is also highly reactive and can be dangerous to handle. It should be used with caution in a well-ventilated laboratory and appropriate safety precautions should be taken.
List of
将来の方向性
1. Development of new synthetic routes for Pyridine-3-carboperoxoic acid that are more efficient and environmentally friendly.
2. Investigation of the biological activity of Pyridine-3-carboperoxoic acid and its potential as an anticancer agent.
3. Development of new applications for Pyridine-3-carboperoxoic acid in organic synthesis, such as the oxidation of alcohols and amines.
4. Study of the mechanism of action of Pyridine-3-carboperoxoic acid in different chemical reactions.
5. Investigation of the reactivity and selectivity of Pyridine-3-carboperoxoic acid towards different functional groups.
6. Development of new derivatives of Pyridine-3-carboperoxoic acid with improved properties and reactivity.
7. Investigation of the potential of Pyridine-3-carboperoxoic acid as a catalyst in organic reactions.
8. Study of the effect of reaction conditions on the reactivity and selectivity of Pyridine-3-carboperoxoic acid.
9. Investigation of the potential of Pyridine-3-carboperoxoic acid in the field of materials science, such as the synthesis of polymers and nanomaterials.
10. Development of new analytical methods for the detection and quantification of Pyridine-3-carboperoxoic acid in complex mixtures.
合成法
Pyridine-3-carboperoxoic acid is typically synthesized by the reaction of pyridine with hydrogen peroxide in the presence of a catalytic amount of acetic acid. The reaction proceeds via a radical mechanism, with the pyridine acting as a radical scavenger to prevent the decomposition of the hydrogen peroxide. The resulting Pyridine-3-carboperoxoic acid is a white crystalline solid that is highly soluble in organic solvents such as dichloromethane and ether.
科学的研究の応用
Pyridine-3-carboperoxoic acid has been extensively used as an oxidizing agent in a wide variety of chemical reactions. One of its most important applications is in the synthesis of epoxides from alkenes. Pyridine-3-carboperoxoic acid reacts with the alkene to form an intermediate epoxide, which can then be isolated and purified. This reaction is highly selective and can be used to synthesize a wide variety of epoxides with high yields.
特性
CAS番号 |
121343-63-3 |
|---|---|
製品名 |
Pyridine-3-carboperoxoic acid |
分子式 |
C6H5NO3 |
分子量 |
139.11 g/mol |
IUPAC名 |
pyridine-3-carboperoxoic acid |
InChI |
InChI=1S/C6H5NO3/c8-6(10-9)5-2-1-3-7-4-5/h1-4,9H |
InChIキー |
YCOXMESWGGHVBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OO |
正規SMILES |
C1=CC(=CN=C1)C(=O)OO |
同義語 |
3-Pyridinecarboperoxoicacid(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



